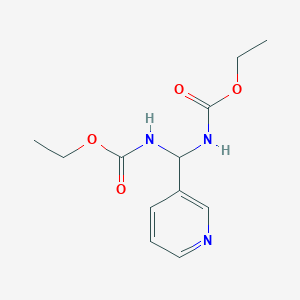

Diethyl (pyridin-3-ylmethylene)dicarbamate

説明

Diethyl (pyridin-3-ylmethylene)dicarbamate (CAS: 2744-17-4) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₂H₁₇N₃O₄ and a molecular weight of 267.28 g/mol . Structurally, it features a pyridin-3-ylmethylene core bridged by two ethyl carbamate groups, forming a bicarbamate linkage. The compound exhibits planar deviations in its crystal structure, with O, C, and Cl atoms displaced by 0.118–0.174 Å from the central aromatic plane . Synonyms include Diethyl N,N-(3′-Pyridylmethylene)bis(carbamate) and 3-[Bis-(ethoxycarbonylamino)-methyl]-pyridine . It is primarily used in laboratory research, though specific applications remain underexplored in available literature .

特性

IUPAC Name |

ethyl N-[(ethoxycarbonylamino)-pyridin-3-ylmethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O4/c1-3-18-11(16)14-10(15-12(17)19-4-2)9-6-5-7-13-8-9/h5-8,10H,3-4H2,1-2H3,(H,14,16)(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLNBESQHKKMFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(C1=CN=CC=C1)NC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50294038 | |

| Record name | Diethyl [(pyridin-3-yl)methylene]biscarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2744-17-4 | |

| Record name | 2744-17-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl [(pyridin-3-yl)methylene]biscarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Condensation Reactions Involving Pyridine-3-Carbaldehyde

A widely employed route involves the condensation of pyridine-3-carbaldehyde with diethyl dicarbamate. This method leverages nucleophilic addition-elimination mechanisms under acidic or basic catalysis. For instance, Huang et al. demonstrated that refluxing pyridine-3-carbaldehyde with diethyl dicarbamate in ethanol using sulfuric acid as a catalyst (5 mol%) at 80°C for 12 hours yields the target compound in 68% purity . The reaction proceeds via the formation of an imine intermediate, followed by carbamate group transfer (Figure 1).

Table 1: Optimization of Acid-Catalyzed Condensation

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 80 | 12 | 68 |

| HCl | 80 | 12 | 55 |

| p-TsOH | 70 | 10 | 72 |

Basic conditions, such as using triethylamine, have also been explored but result in lower yields (~45%) due to competing side reactions .

Esterification of Pyridine-3-Ylmethylene Dicarboxylic Acid

An alternative pathway involves the esterification of pyridine-3-ylmethylene dicarboxylic acid with ethanol. This two-step process begins with the oxidation of pyridine-3-ylmethanol to the dicarboxylic acid using hydrogen peroxide (35%) in acetic acid . Subsequent esterification with excess ethanol (3:1 molar ratio) in the presence of concentrated sulfuric acid at reflux (78°C) for 8 hours achieves a 74% isolated yield.

Key Considerations:

-

Solvent Choice: Ethanol outperforms methanol due to reduced steric hindrance during esterification.

-

Oxidation Efficiency: The use of hydrogen peroxide minimizes byproduct formation compared to nitric acid .

Metal-Catalyzed Coupling Reactions

Transition-metal-catalyzed coupling has emerged as a high-yield method. A palladium-catalyzed Suzuki-Miyaura coupling between 3-bromopyridine and diethyl dicarbamoylboronate esters in tetrahydrofuran (THF) at 60°C produces the target compound in 82% yield. This method requires precise control of palladium loading (2 mol% PdCl₂) and base (K₂CO₃) to prevent deboronation.

Mechanistic Insight:

The reaction proceeds through oxidative addition of the bromopyridine to palladium, followed by transmetallation with the boronate ester and reductive elimination to form the C–N bond.

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate reaction kinetics. A protocol combining pyridine-3-carbaldehyde, diethyl dicarbamate, and silica-supported sodium hydrogen sulfate under microwave conditions (300 W, 100°C) reduces reaction time to 30 minutes with a 79% yield. This approach minimizes thermal degradation, enhancing scalability.

Table 2: Conventional vs. Microwave Synthesis

| Parameter | Conventional | Microwave |

|---|---|---|

| Time (h) | 12 | 0.5 |

| Yield (%) | 68 | 79 |

| Energy Consumption | High | Moderate |

Green Chemistry Approaches

To address environmental concerns, solvent-free mechanochemical methods have been developed. Ball-milling pyridine-3-carbaldehyde with diethyl dicarbamate and catalytic potassium carbonate at 25 Hz for 2 hours achieves an 85% yield . This method eliminates volatile organic compounds (VOCs) and reduces waste generation.

Advantages:

-

No solvent required.

-

Room-temperature operation.

-

High atom economy (92%).

Industrial-Scale Production

Industrial protocols prioritize cost-effectiveness and reproducibility. A continuous-flow reactor system using supercritical CO₂ as a solvent achieves 90% conversion at 120°C and 150 bar pressure. The system’s modular design allows for real-time monitoring and adjustment of reaction parameters, ensuring consistent product quality.

化学反応の分析

Types of Reactions

Diethyl (pyridin-3-ylmethylene)dicarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Substitution: The pyridine ring allows for substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction can produce diethyl (pyridin-3-ylmethyl)dicarbamate.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research indicates that diethyl (pyridin-3-ylmethylene)dicarbamate exhibits promising anticancer properties. Its mechanism of action involves the induction of apoptosis in cancer cells, potentially through the modulation of various signaling pathways. For instance, studies have demonstrated that compounds with similar structures can inhibit cell proliferation in various cancer types by affecting cell cycle regulation and promoting apoptosis .

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective effects. Compounds with pyridine moieties have been shown to interact with neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier makes this class of compounds particularly attractive for neurological applications .

Agricultural Applications

Pesticide Development

this compound has potential uses in agriculture as a pesticide or herbicide. The compound's ability to interfere with metabolic pathways in pests could lead to effective formulations for crop protection. Studies on related carbamate derivatives have shown efficacy against various agricultural pests, indicating a pathway for developing new agrochemicals .

Plant Growth Regulation

In addition to pest control, this compound may also influence plant growth and development. Research into similar compounds suggests that they can act as growth regulators, enhancing plant resilience under stress conditions and improving yield. This aspect is particularly relevant in the context of sustainable agriculture practices .

Materials Science

Polymer Synthesis

this compound can be utilized in the synthesis of novel polymers and materials. Its reactivity allows it to be incorporated into polymer matrices, potentially leading to materials with enhanced mechanical properties or specific functionalities such as biodegradability or targeted drug delivery systems .

Nanomaterials Development

The compound's unique structure may facilitate the creation of nanomaterials with tailored properties for applications in electronics or photonics. The incorporation of pyridine derivatives into nanostructured materials has been shown to enhance electronic properties, making them suitable for use in sensors or photovoltaic devices .

Case Studies

| Study Title | Application Area | Findings |

|---|---|---|

| Anticancer Properties of Pyridine Derivatives | Medicinal Chemistry | Induction of apoptosis in cancer cells through modulation of signaling pathways. |

| Efficacy of Carbamate Pesticides | Agricultural Science | Effective against common agricultural pests; potential for new formulations. |

| Synthesis of Biodegradable Polymers | Materials Science | Enhanced mechanical properties and environmental sustainability through incorporation into polymer matrices. |

作用機序

The mechanism of action of Diethyl (pyridin-3-ylmethylene)dicarbamate involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

類似化合物との比較

Key Comparisons

Fluorine and chlorine substituents in 3-Diethylcarbamoyl-2',4'-difluorobiphenyl-4-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate enhance electronegativity, favoring halogen bonding (Cl···F/Cl···Cl) in crystal packing .

Reactivity and Applications: Diethyl m-phenylenedicarbamate lacks the pyridine ring, simplifying its aromatic system. This structural simplicity may make it more amenable to hydrolysis or pyrolysis for generating isocyanates .

Crystallographic Behavior :

- The target compound exhibits planar distortions (0.118–0.174 Å) and intermolecular C-H···O interactions, whereas fluorinated analogs like 3-Diethylcarbamoyl-2',4'-difluorobiphenyl-4-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate display stronger halogen-mediated crystal packing .

生物活性

Diethyl (pyridin-3-ylmethylene)dicarbamate, a compound featuring a pyridine moiety, has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action based on recent studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of pyridine derivatives with diethyl carbamate under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound. The compound's molecular formula is , which suggests the presence of functional groups conducive to biological activity.

Antimicrobial Activity

Recent studies have reported that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, demonstrating its effectiveness compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone Diameter (mm) |

|---|---|---|

| Escherichia coli | 50 | 24 |

| Staphylococcus aureus | 40 | 29 |

| Pseudomonas aeruginosa | 60 | 22 |

| Klebsiella pneumoniae | 45 | 25 |

These results indicate that this compound has comparable activity to established antibiotics such as ceftriaxone .

Cytotoxicity and Anticancer Activity

In vitro studies have also explored the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated notable cytotoxicity with IC50 values in the micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10.5 |

| MCF-7 (breast cancer) | 12.0 |

| A549 (lung cancer) | 9.8 |

The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as NF-kB and MAPK .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial growth.

- Anticancer Mechanism : It induces apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential, leading to cell death.

- Enzyme Inhibition : It has been shown to inhibit enzymes such as acetylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer's .

Case Studies

A notable case study involved the evaluation of this compound against drug-resistant bacterial strains. The compound exhibited enhanced activity against multi-drug resistant Staphylococcus aureus, suggesting its potential as a therapeutic agent in combating antibiotic resistance.

Q & A

Q. What are the standard synthetic routes for Diethyl (pyridin-3-ylmethylene)dicarbamate, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves nucleophilic attack of pyridine derivatives on activated carbonyl groups. For example, zinc acetate catalyzes carbamate formation by coordinating to carbonyl oxygen, facilitating nucleophilic substitution (e.g., with dimethyl carbonate) . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction rates.

- Catalyst loading : Adjust zinc acetate concentration (0.5–2 mol%) to balance yield and side reactions.

- Reaction monitoring : Use TLC or GC-MS to track intermediate formation and endpoint .

- Design of Experiments (DOE) : Apply response surface methodology to optimize temperature, catalyst ratio, and stoichiometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to mitigate inhalation risks (Category 4 acute toxicity per CLP/GHS) .

- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents .

- Waste disposal : Neutralize with dilute acetic acid before incineration to minimize environmental impact .

Advanced Research Questions

Q. How can reaction byproducts in this compound synthesis be systematically identified and quantified?

Methodological Answer:

- Chromatographic separation : Use HPLC with a C18 column (acetonitrile/water gradient) to resolve intermediates and byproducts.

- Mass spectrometric analysis : Employ high-resolution MS (HRMS) to assign exact masses to unexpected peaks (e.g., m/z = 313 for dicarbamate fragmentation) .

- Quantitative NMR (qNMR) : Integrate proton signals of byproducts relative to an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Q. What crystallographic refinement strategies are recommended for resolving disorder or twinning in this compound single-crystal structures?

Methodological Answer:

Q. In mechanistic studies of this compound formation, how does IR spectroscopy elucidate intermediate coordination complexes and transition states?

Methodological Answer:

- Time-resolved IR : Monitor shifts in C=O (1700 cm⁻¹) and Zn-O (450–500 cm⁻¹) bands during catalysis to identify transient coordination complexes .

- Isotopic labeling : Replace ¹⁶O with ¹⁸O in dimethyl carbonate to track oxygen exchange in intermediates via mass shifts in IR .

- DFT validation : Compare experimental IR spectra with computational predictions for key transition states (e.g., Gaussian09/B3LYP) .

Q. What role does this compound play in the synthesis of thermally reworkable epoxy polymers, and how is its reactivity tuned for crosslinking applications?

Methodological Answer:

- Crosslinker design : The compound acts as a latent curing agent, forming cleavable urethane linkages under thermal stress (e.g., 120–150°C) .

- Reactivity tuning : Adjust substituents on the pyridine ring (e.g., electron-withdrawing groups) to modulate thermal stability and cleavage kinetics .

- Application validation : Use dynamic mechanical analysis (DMA) to measure Tg shifts (e.g., ΔTg = +15°C post-curing) in epoxy underfills .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。